Compound Description: F 13640 is a high-efficacy 5-Hydroxytryptamine 1A (5-HT1A) receptor agonist. Studies have shown that it displays both hyperalgesic and analgesic effects, the time course of which correlates with its 5-HT1A receptor occupancy, as well as its concentration in the blood and brain. []
Compound Description: SR141716A is a potent and selective cannabinoid CB1 receptor antagonist. [, ] It has been shown to inhibit the antinociceptive effects of improgan, a non-opioid analgesic agent, and cannabinoid agonists like WIN 55,212-2. [] Studies suggest that SR141716A may be a useful tool for studying improgan-like analgesics and may provide a therapeutic alternative to orthosteric CB1 antagonists in treating CNS diseases. [, ]
Compound Description: SR144528 is a selective cannabinoid CB2 receptor antagonist. Studies have shown that it blocks the anti-allodynic effects of CB2 agonists like AM1241 in models of neuropathic pain. [, ]
Compound Description: NLX-204 is a novel aryloxyethyl derivative specifically designed as a biased agonist of serotonin 5-HT1A receptors. [] This compound demonstrates a preference for activating ERK1/2 phosphorylation over other signaling pathways associated with 5-HT1A receptors. Notably, NLX-204 exhibits high affinity for the 5-HT1A receptor, displaying over 1000-fold selectivity over various other receptors (noradrenergic α1, dopamine D2, serotonin 5-HT2A, histamine H1, and muscarinic M1 receptors). [] Preclinical studies suggest that NLX-204 possesses favorable drug-like properties, including a promising pharmacokinetic profile, high solubility, metabolic stability, and the ability to penetrate the blood-brain barrier. [] Importantly, it demonstrates potent antidepressant-like activity in the rat Porsolt test. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ertugliflozin is a diarylmethane. Ertugliflozin is a sodium-dependent glucose cotransporter-2 (SGLT2) inhibitor used to treat type II diabetes mellitus. It works to block glucose reabsorption from the glomerulus. Ertugliflozin was first approved by the FDA in December 2017. It was also approved by the European Commission in March 2018. See also: Ertugliflozin pidolate (active moiety of); Ertugliflozin; METformin Hydrochloride (component of); Ertugliflozin; Sitagliptin Phosphate (component of).